molecular formula C17H19NO3S2 B2692435 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1396805-20-1

1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2692435
CAS No.: 1396805-20-1
M. Wt: 349.46
InChI Key: AFNWNFVWOYAYRC-UHFFFAOYSA-N
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Description

1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound featuring a piperidine ring substituted with a thiophen-2-yl group, a sulfonyl bridge, and an ethanone moiety. The sulfonyl group connects the piperidine ring to a para-substituted phenyl ring, which is further functionalized with an acetyl group. This structure is characteristic of compounds designed for pharmacological evaluation, particularly in antiproliferative or antimicrobial contexts. While direct data on this compound are absent in the provided evidence, analogs with piperazine/piperidine sulfonyl and ethanone groups are well-documented .

Properties

IUPAC Name

1-[4-(4-thiophen-2-ylpiperidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-13(19)14-4-6-16(7-5-14)23(20,21)18-10-8-15(9-11-18)17-3-2-12-22-17/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNWNFVWOYAYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactionsThe sulfonyl group is then introduced via sulfonation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling and sulfonation processes efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activities

1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone exhibits significant biological activities that make it a candidate for various therapeutic applications:

Antiviral Activity

The compound has been identified as an antagonist for the CCR5 chemokine receptor, which plays a crucial role in HIV entry into host cells. By blocking this receptor, the compound can inhibit viral replication and spread, suggesting its potential use in antiviral therapies targeting HIV infections.

Anticancer Properties

Recent studies have explored the compound's efficacy against human liver cancer. In vitro evaluations indicated that derivatives of this compound could inhibit cancer cell proliferation, making it a candidate for further development in oncology .

Neurological Applications

There is emerging evidence supporting the use of this compound in treating central nervous system disorders. Its structural similarity to known neuroactive agents suggests potential efficacy in conditions such as Alzheimer's disease and other cognitive impairments .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Bashandy et al. (2015)Synthesis and Anti-cancer EvaluationReported anti-human liver cancer activity of novel sulfonamides derived from similar structures .
WIPO Patent WO2011033255A1Therapeutic CompoundsDiscussed compounds inhibiting 11β-hydroxysteroid dehydrogenase type 1, relevant for metabolic syndrome treatment .
EvitaChem (2024)Biological ResearchHighlighted antiviral properties against HIV through CCR5 antagonism.

Mechanism of Action

The mechanism of action of 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfonyl-linked piperidine/piperazine derivatives with ethanone functionalities. Key structural analogs include:

Piperazine-Based Sulfonyl Ethanones 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) ():

  • Features a piperazine ring (instead of piperidine) and a trifluoromethylphenyl group.
  • Synthesized via coupling of 2-(thiophen-2-yl)acetic acid with piperazine derivatives, yielding an orange solid (82% yield).
  • 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) ():
  • Prepared using acetic acid and trifluoromethylphenyl-piperazine.
  • Demonstrates the role of electron-withdrawing groups (e.g., -CF₃) in modulating reactivity and bioactivity .

Piperidine-Based Sulfonyl Ethanones 1-(4-(4-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)piperazin-1-yl)phenyl)ethanone ():

  • Contains an indoline-sulfonyl group instead of thiophene.
  • Molecular weight: 441.55 g/mol, highlighting how bulkier substituents increase molecular mass .

Tetrazole- and Triazole-Linked Ethanones (): Examples:

  • 7n: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone.
  • 7r: 2-((1-(4-(Trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone. Key differences:
  • Substituents on the tetrazole ring (e.g., nitro, trifluoromethyl) influence melting points (154–177°C) and antiproliferative activity .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Notable Substituents Reference
Target Compound* N/A ~407.50 (estimated) Thiophen-2-yl, piperidine
7n (Methoxy-tetrazole derivative) 161–163 520.11 -NO₂, -OCH₃
7r (Trifluoromethyl-tetrazole derivative) 175–177 581.09 -CF₃
MK47 (Piperazine-thiophene derivative) N/A N/A Thiophen-2-yl, -CF₃
1-(4-Fluorophenyl-piperidinyl)ethanone N/A 235.29 -F

*Estimated based on structural analogs.

  • Impact of Substituents: Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase molecular weight and often enhance thermal stability (higher melting points) . Thiophene incorporation may improve lipophilicity and bioavailability compared to phenyl or pyridyl groups .

Key Differentiators

Piperidine vs.

Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom enhances electron-richness, possibly improving interaction with biological targets compared to phenyl or pyridyl groups .

Sulfonyl Linker : Enhances stability and solubility, a common feature in FDA-approved sulfonamide drugs.

Biological Activity

1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a compound with a complex structure that includes a thiophene ring, a piperidine ring, and a sulfonyl group. This unique arrangement suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name 1(4((4(Thiophen2yl)piperidin1yl)sulfonyl)phenyl)ethanone\text{IUPAC Name }this compound
PropertyValue
Molecular FormulaC15H18N2O2S
Molecular Weight298.38 g/mol
CAS NumberNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing thiophene and piperidine structures have shown significant activity against various pathogens. In vitro evaluations indicated that these compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anti-inflammatory Properties

The sulfonamide group in the compound is known for its anti-inflammatory effects. Compounds with similar structures have been explored for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Research indicates that these compounds can modulate pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis .

Anticancer Activity

The anticancer properties of compounds containing thiophene and piperidine rings have been investigated with promising results. Studies show that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . For example, derivatives have been tested against human colon cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity .

Table 2: Anticancer Activity Data

Compound IDCell LineIC50 (μM)Mechanism of Action
112cHCT1164.363Induction of apoptosis
112aHCT116>50Cell cycle arrest

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiophene-piperidine derivatives for their biological activities. The study found that modifications to the piperidine ring significantly influenced both antimicrobial and anticancer activities, suggesting structure-activity relationships that could guide future drug development .

Q & A

Q. What are the established synthetic routes for 1-(4-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone?

The synthesis typically involves Friedel-Crafts acylation to introduce the ethanone group, followed by sulfonation to attach the piperidinyl-thiophene moiety. For example:

  • Step 1 : Acylation of a biphenyl derivative using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Step 2 : Sulfonation of the intermediate using sulfonyl chloride derivatives, often requiring controlled reaction temperatures (e.g., 0–5°C) to avoid side reactions .
    Purification is achieved via column chromatography or recrystallization.

Q. How is the structural identity of this compound confirmed in research settings?

Key techniques include:

  • NMR Spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, thiophene protons at δ 6.5–7.0 ppm) .
  • X-ray Crystallography : Resolves 3D geometry, bond angles, and sulfonyl group conformation (e.g., torsion angles between phenyl and piperidine rings) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~375) .

Q. What safety precautions are recommended when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ZnCl₂) to reduce side reactions .
  • Solvent Selection : Compare polar aprotic solvents (e.g., DMF, DMSO) for sulfonation efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Cross-Validation : Combine NMR, IR, and high-resolution MS to resolve ambiguities (e.g., overlapping proton signals in aromatic regions) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
  • Crystallographic Refinement : Re-analyze X-ray data with higher-resolution crystals to confirm bond lengths/angles .

Q. What methodologies are employed to assess its biological activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate anti-proliferative effects .
  • Metabolic Stability : Assess hepatic clearance rates via microsomal incubation (e.g., human liver microsomes) .

Q. What computational approaches predict the physicochemical properties of this compound?

  • QSAR Models : Corrogate logP, solubility, and bioavailability using 2D/3D molecular descriptors .
  • Molecular Dynamics (MD) : Simulate membrane permeability or protein-ligand binding (e.g., GROMACS or AMBER workflows) .
  • Docking Studies : Predict binding affinity to target proteins (e.g., using AutoDock Vina or Schrödinger Suite) .

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